molecular formula C8H9IO B12504862 2-Iodo-3,5-dimethylphenol

2-Iodo-3,5-dimethylphenol

Cat. No.: B12504862
M. Wt: 248.06 g/mol
InChI Key: VVSFSTVCISVYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3,5-dimethylphenol is an organic compound with the molecular formula C8H9IO It is a derivative of phenol, where the hydrogen atoms at positions 2, 3, and 5 of the benzene ring are substituted by iodine and methyl groups, respectively

Preparation Methods

The synthesis of 2-Iodo-3,5-dimethylphenol can be achieved through several methods. One common approach involves the iodination of 3,5-dimethylphenol. This reaction typically uses iodine and an oxidizing agent such as sodium iodate or potassium iodate in an acidic medium. The reaction conditions often include heating to facilitate the substitution reaction .

Industrial production methods for 3,5-dimethylphenol, a precursor to this compound, involve the alkylation of phenol with methanol in the presence of a catalyst, followed by separation and purification processes .

Chemical Reactions Analysis

2-Iodo-3,5-dimethylphenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield 3,5-dimethylbenzoic acid or 3,5-dimethylbenzaldehyde .

Scientific Research Applications

2-Iodo-3,5-dimethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Iodo-3,5-dimethylphenol exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to molecular targets. The methyl groups can affect the compound’s hydrophobicity and overall molecular stability .

Comparison with Similar Compounds

2-Iodo-3,5-dimethylphenol can be compared to other similar compounds such as:

    3,5-Dimethylphenol: Lacks the iodine atom, making it less reactive in halogen bonding interactions.

    2-Iodo-4,6-dimethylphenol: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.

    2-Bromo-3,5-dimethylphenol:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C8H9IO

Molecular Weight

248.06 g/mol

IUPAC Name

2-iodo-3,5-dimethylphenol

InChI

InChI=1S/C8H9IO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3

InChI Key

VVSFSTVCISVYLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)I)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.